molecular formula C8H10ClN3 B8561400 2-(4-hydrazinylphenyl)acetonitrile;hydrochloride

2-(4-hydrazinylphenyl)acetonitrile;hydrochloride

Cat. No.: B8561400
M. Wt: 183.64 g/mol
InChI Key: OOYLNHYKZWRIHJ-UHFFFAOYSA-N
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Description

2-(4-hydrazinylphenyl)acetonitrile;hydrochloride is a chemical compound with the molecular formula C8H9N3·HCl It is a derivative of benzeneacetonitrile, where a hydrazinyl group is attached to the fourth position of the benzene ring, and it is combined with hydrochloride in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydrazinylphenyl)acetonitrile;hydrochloride typically involves the reaction of 4-chlorobenzeneacetonitrile with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydrazinylphenyl)acetonitrile;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzeneacetonitrile derivatives.

Scientific Research Applications

2-(4-hydrazinylphenyl)acetonitrile;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-hydrazinylphenyl)acetonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetonitrile, 4-hydroxy-: This compound has a hydroxy group instead of a hydrazinyl group.

    Benzeneacetonitrile, 4-methyl-: This compound features a methyl group at the fourth position of the benzene ring.

    Benzeneacetonitrile, 4-chloro-: This compound contains a chlorine atom at the fourth position.

Uniqueness

2-(4-hydrazinylphenyl)acetonitrile;hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other benzeneacetonitrile derivatives.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

2-(4-hydrazinylphenyl)acetonitrile;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c9-6-5-7-1-3-8(11-10)4-2-7;/h1-4,11H,5,10H2;1H

InChI Key

OOYLNHYKZWRIHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)NN.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of NaNO2 (80 g, 1.16 mol) was added dropwise to a cooled (-10° C.), stirred, suspension of 4-aminobenzyl cyanide (153.5 g, 1.16 mol) in concentrated HCl (1500 ml), at such a rate that the temperature did not rise above -10° C. The mixture was stirred at -10° C. for 0.25 h before being filtered rapidly under vacuum into an addition funnel. The solution was added portionwise over a 0.25 h period to a rapidly stirred mixture of SnCl2.2H2O (1.05 kg, 4.64 mol) in concentrated HCl (800 ml) keeping the temperature below -5° C. The mixture was allowed to warm to room temperature and stir for 0.25 h before filtering the sandy coloured precipitate under vacuum and washing with ether (5×500 ml). The resultant solid was dried over P2O5 in a vacuum oven (80° C.) for 16 h to give the title compound (213 g, 100%), m.p. 181°-183° C.; 1H NMR (360 MHz, D2O) δ 3.90 (2H, s, CH2); 7.06 (2H, d, J=8.7 Hz, Ar-H); 7.40 (2H, d, J=8.7 Hz, Ar-H).
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
153.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
1.05 kg
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of sodium nitrite (4.0 g) in water (34 ml) was added dropwise at -5° to -2° to a suspension of 4-aminobenzeneacetonitrile (7.6 g) in concentrated hydrochloric acid (80 ml), and stirring was continued at -2° for 20 min. The mixture was filtered and the filtrate added dropwise at 0° to 5° to a solution of tin (II) chloride dihydrate (65 g) in concentrated hydrochloric acid (130 ml). The mixture was allowed to warm to room temperature overnight (17 h), and the precipitate was filtered off, washed with concentrated hydrochloric acid, cold absolute ethanol, and dry ER, and dried to give the title salt as a powder (6.05 g). m.p. 207°-210° (foams).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One

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